PU 23

Descripción general

Descripción

- MRP4 es un transportador de unión a ATP (ABC) asociado con la resistencia a múltiples fármacos (MDR), que plantea un desafío creciente para el tratamiento del cáncer y las infecciones .

PU 23: es un inhibidor de la proteína 4 de resistencia a múltiples fármacos (MRP4/ABCC4) no carboxílico.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para PU 23 no están ampliamente documentadas en la literatura.

- se sintetiza a través de servicios de síntesis personalizados por equipos especializados con excelente tecnología y capacidades .

Análisis De Reacciones Químicas

- Las reacciones químicas de PU 23 no se han estudiado ampliamente, pero inhibe MRP4.

- Los reactivos y condiciones comunes permanecen sin revelar, probablemente debido a la investigación limitada.

Aplicaciones Científicas De Investigación

- Las aplicaciones de PU 23 abarcan diversos campos:

Química: Investigación de sus interacciones con proteínas de transporte.

Biología: Estudio de su impacto en la resistencia farmacológica celular.

Medicina: Exploración de su potencial como adyuvante en la terapia contra el cáncer.

Industria: Evaluación de su papel en la superación de la resistencia a los fármacos.

Mecanismo De Acción

- El mecanismo de PU 23 implica la inhibición de MRP4, lo que reduce la resistencia al agente anticancerígeno 6-Mercaptopurina (6-MP).

- Los objetivos moleculares y las vías aún están bajo investigación.

Comparación Con Compuestos Similares

- La singularidad de PU 23 radica en su inhibición de MRP4.

- Los compuestos similares no se enumeran explícitamente, pero la investigación adicional puede revelar moléculas relacionadas.

Actividad Biológica

PU 23 is a compound recognized for its role as a multidrug resistance protein (MRP) 4 inhibitor . This compound has garnered attention in cancer research due to its ability to sensitize MRP4-overexpressing cells to various anticancer agents, particularly 6-Mercaptopurine (6-MP) . The significance of this compound lies in its potential to enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells.

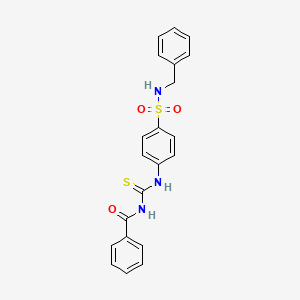

- Chemical Name: N-[[[4-[[(Phenylmethyl)amino]sulfonyl]phenyl]amino]thioxomethyl]benzamide

- Purity: ≥98%

- Molecular Formula: C₁₉H₁₉N₃O₃S₂

This compound functions primarily by inhibiting MRP4, a member of the ATP-binding cassette (ABC) transporter family. This inhibition leads to an increased accumulation of drugs within the cells that overexpress MRP4, thereby enhancing their cytotoxic effects. Specifically, this compound has been shown to lower the IC₅₀ values for 6-MP from 14.11 μM to 6.06 μM , indicating a significant increase in sensitivity when this compound is present .

Efficacy in Cancer Models

In various studies, this compound has demonstrated promising results in preclinical models:

- Cell Line Studies: In vitro studies using MRP4-overexpressing cell lines have shown that treatment with this compound significantly increases the intracellular concentration of 6-MP, leading to enhanced apoptosis and reduced cell viability.

- Animal Models: In vivo studies are needed to further validate these findings and assess the therapeutic potential of this compound in combination with standard chemotherapy regimens.

Comparative Analysis of Biological Activity

| Compound | IC₅₀ (μM) without this compound | IC₅₀ (μM) with this compound | Effectiveness Increase (%) |

|---|---|---|---|

| 6-Mercaptopurine | 14.11 | 6.06 | ~57% |

Case Study: Enhanced Drug Sensitivity

A study conducted on MRP4-overexpressing cancer cell lines revealed that the introduction of this compound significantly improved the sensitivity of these cells to 6-MP. The researchers observed:

- A marked decrease in cell viability upon treatment with both this compound and 6-MP.

- Increased apoptosis rates as measured by flow cytometry.

This case study highlights the potential for this compound to be used as an adjuvant therapy alongside traditional chemotherapeutics, particularly in cases where drug resistance poses a significant challenge.

Future Research Directions

Further research is essential to explore:

- Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents.

- Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects on MRP4 and related pathways.

Propiedades

IUPAC Name |

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRRFWVFHEXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.